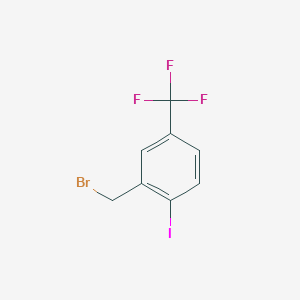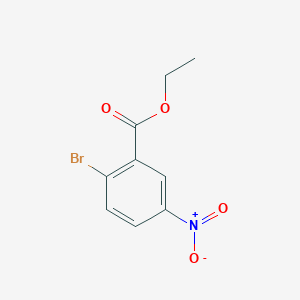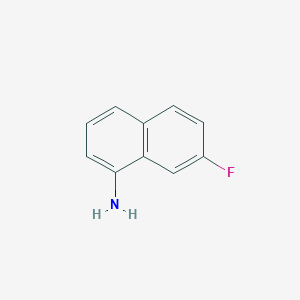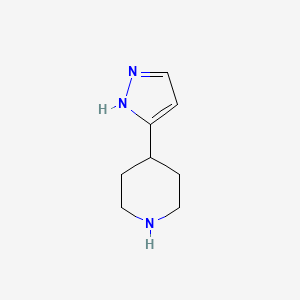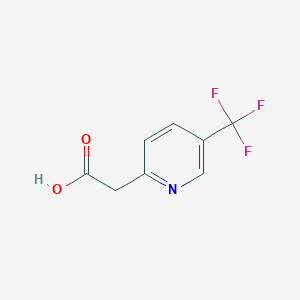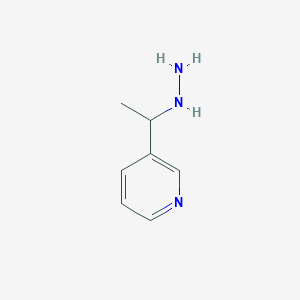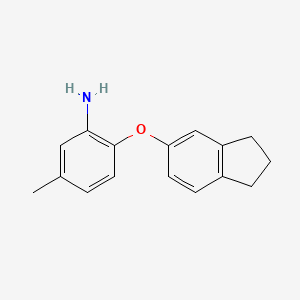
2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine” is a complex organic molecule. It contains an indene group (a fused cyclohexene and benzene ring), which is attached to a phenyl ring via an ether linkage. The phenyl ring is substituted with a methyl group and an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the ether linkage between the indene and phenyl groups, possibly through a nucleophilic substitution or a Williamson ether synthesis. The methyl and amine groups could be introduced through various methods such as Friedel-Crafts alkylation and reductive amination, respectively .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the indene and phenyl rings, the ether linkage introducing some polarity, and the amine group capable of forming hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, the ether linkage could be cleaved under acidic conditions, and the amine group could be acylated or alkylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of aromatic rings would likely make it relatively stable and flat. The ether and amine groups could allow for some solubility in polar solvents .科学的研究の応用
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
In medicinal chemistry, this compound could serve as a precursor for the synthesis of potential therapeutic agents. Its structure suggests it could be useful in creating molecules that interact with biological targets, such as receptors or enzymes. For instance, derivatives of this compound might be investigated for their affinity towards central nervous system receptors, potentially leading to new treatments for neurological disorders .
Pharmacology: Drug Development and Testing
In pharmacology, “2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine” may be utilized in drug development and testing. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), can be studied to understand how it, or its derivatives, behave in biological systems. This information is crucial for designing drugs with optimal efficacy and minimal side effects .
Biochemistry: Enzyme Inhibition Studies
Biochemically, this compound could be used in enzyme inhibition studies. By modifying its structure, researchers can create inhibitors that bind to enzymes involved in disease pathways. This application is particularly relevant in the design of drugs that target metabolic diseases or cancer, where specific enzymes are overactive or dysregulated.
Materials Science: Organic Semiconductor Research
In materials science, the compound’s aromatic structure and potential for electrical conductivity make it a candidate for organic semiconductor research. It could be used in the development of organic light-emitting diodes (OLEDs) or as a component in organic photovoltaic cells, contributing to the advancement of flexible and lightweight electronic devices .
Chemical Engineering: Catalyst Design
Chemical engineers could explore the use of “2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine” in catalyst design. Its molecular structure might be tailored to facilitate specific chemical reactions, improving efficiency and selectivity in industrial processes. This application is vital for developing more sustainable and cost-effective production methods .
Environmental Science: Pollutant Interaction Analysis
Lastly, in environmental science, this compound could be studied for its interactions with pollutants. Understanding how it binds with environmental toxins could lead to the development of new methods for pollution control and remediation. It might also serve as a model compound for studying the environmental fate of similar organic molecules .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-5-8-16(15(17)9-11)18-14-7-6-12-3-2-4-13(12)10-14/h5-10H,2-4,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTMMWUCZHFSPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC3=C(CCC3)C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

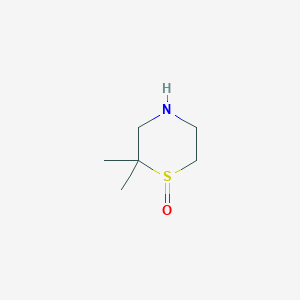
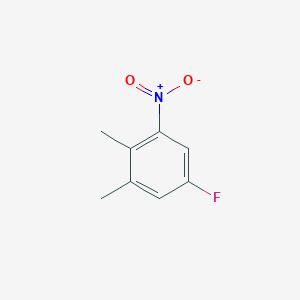
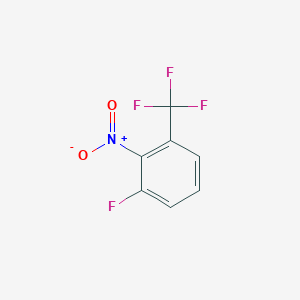

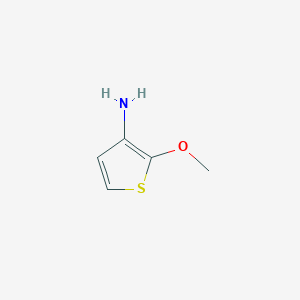

![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)
